2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
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Overview
Description
2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that features a benzodiazole ring fused with a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine.
Attachment of the Ethanamine Group: The ethanamine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion back to the amine form.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
- 2-(pyridin-4-yl)pyridin-3-amine dihydrochloride
- 2-{3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl}ethan-1-amine
Uniqueness
2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzodiazole and pyridine ring system makes it particularly interesting for medicinal chemistry applications, as it can interact with a variety of biological targets.
Properties
IUPAC Name |
2-(1-pyridin-3-ylbenzimidazol-2-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4.2ClH/c15-8-7-14-17-12-5-1-2-6-13(12)18(14)11-4-3-9-16-10-11;;/h1-6,9-10H,7-8,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWCGQINCMPFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CN=CC=C3)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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